molecular formula C14H17NO7 B186800 Diethyl (4-methoxy-2-nitrophenyl)malonate CAS No. 10565-15-8

Diethyl (4-methoxy-2-nitrophenyl)malonate

Cat. No. B186800
Key on ui cas rn: 10565-15-8
M. Wt: 311.29 g/mol
InChI Key: OYBZYLASBSWKEH-UHFFFAOYSA-N
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Patent
US08614215B2

Procedure details

A solution of diethyl (4-methoxy-2-nitrophenyl)malonate (1.1 g; 3.53 mmol; 1 eq) in a mixture of EtOH (25 mL) and sodium hydroxide (25 mL; 1 M; 25 mmol; 7.07 eq) is heated for 1 h at 90° C. The solvents are removed under reduced pressure and the orange-yellow powder is suspended in THF (20 mL). After cooling down to 0° C., 5M HCl (20 mL) is added. The reaction mixture is refluxed at 85° C. for 1 h. After cooling down to room temperature, the 2 phases are separated and the organic phase is dried over MgSO4. The aqueous phase is treated twice with EtOAc (50 mL) and the combined organic phases are dried over MgSO4 then concentrated to dryness to afford 850 mg (100%) of the title compound as a brown solid. 1H NMR (DMSO-d6) δ 8.20-8.10 (m, 1H), 7.45 (d, J=3.0 Hz, 1H), 7.05 (d, J=8.0 Hz, 1H), 6.95 (dd, J=8.0, 3.0 Hz, 1H), 3.78 (s, 2H), 3.67 (s, 3H). HPLC (max plot) 89%; Rt 2.54 min. LC/MS: (ES+): 229.0 (M+NH4+).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9](C(OCC)=O)[C:10]([O:12]CC)=[O:11])=[C:5]([N+:20]([O-:22])=[O:21])[CH:4]=1.[OH-].[Na+]>CCO>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[C:5]([N+:20]([O-:22])=[O:21])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)C(C(=O)OCC)C(=O)OCC)[N+](=O)[O-]
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents are removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to 0° C.
ADDITION
Type
ADDITION
Details
5M HCl (20 mL) is added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed at 85° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
CUSTOM
Type
CUSTOM
Details
the 2 phases are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over MgSO4
ADDITION
Type
ADDITION
Details
The aqueous phase is treated twice with EtOAc (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 114%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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